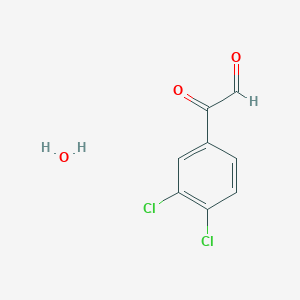

3,4-Dichlorophenylglyoxal hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O2.H2O/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-4H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKFCECYASAEIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C=O)Cl)Cl.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608296 | |

| Record name | (3,4-Dichlorophenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859775-23-8 | |

| Record name | (3,4-Dichlorophenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dichlorophenylglyoxal hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 3,4-Dichlorophenylglyoxal hydrate?

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed examination of the chemical properties of 3,4-Dichlorophenylglyoxal hydrate. It includes a summary of its physicochemical data, an overview of its synthesis and potential reactivity, and a discussion of its relevance in chemical and biological research. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery and development, as well as for researchers in the fields of organic chemistry and chemical biology.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for understanding its behavior in various experimental and biological systems.

| Property | Value |

| Molecular Formula | C₈H₆Cl₂O₃ |

| Molecular Weight | 237.04 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 85-88 °C |

| Solubility | Soluble in methanol and other polar organic solvents. Limited solubility in water. |

| CAS Number | 100833-04-7 |

Synthesis and Reactivity

This compound is typically synthesized from 3,4-dichloroacetophenone. The general synthetic workflow involves an oxidation reaction, followed by hydration.

Caption: Synthetic pathway of this compound.

The reactivity of this compound is characterized by the presence of the α-keto-aldehyde functional group. This moiety is known to be reactive towards nucleophiles, particularly amines. This reactivity is the basis for its potential application as a covalent modifier of biological macromolecules.

Experimental Protocols

3.1. General Synthesis of this compound

This protocol provides a representative method for the synthesis of this compound.

Caption: Experimental workflow for synthesis and purification.

3.2. Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, O-H).

Potential Applications in Drug Development

The electrophilic nature of the glyoxal group in this compound makes it a candidate for use as a covalent inhibitor. Covalent inhibitors form a stable bond with their target protein, which can lead to prolonged duration of action and increased potency.

Caption: Logical relationship in covalent inhibition.

The dichlorophenyl moiety can be explored for its role in directing the molecule to specific binding pockets within a target protein, potentially through halogen bonding or other non-covalent interactions. Researchers can utilize this scaffold to design and synthesize novel probes for chemical biology or as starting points for the development of new therapeutic agents.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation for any specific use. All experimental work should be conducted by qualified individuals in a properly equipped laboratory.

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dichlorophenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-Dichlorophenylglyoxal hydrate, a versatile intermediate in organic synthesis. The document details a reliable synthetic protocol, presents key quantitative data, and outlines the expected analytical characterization of the target compound.

Core Synthesis Pathway: Selenium Dioxide Oxidation

The primary and most effective method for the synthesis of this compound is the selenium dioxide (SeO₂) oxidation of 3',4'-dichloroacetophenone. This method, a variant of the Riley oxidation, is a well-established and reliable process for the conversion of an α-methyl group adjacent to a carbonyl to a 1,2-dicarbonyl compound.[1][2] The subsequent hydration of the resulting glyoxal in the presence of water yields the desired hydrate.

The overall synthetic transformation is depicted in the following workflow:

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Notes |

| Starting Material | 3',4'-Dichloroacetophenone | Commercially available.[3][4] |

| Reagent | Selenium Dioxide (SeO₂) | 1.0 - 1.1 eq |

| Solvent | Dioxane/Water | Typical ratio 10:1 to 30:1 |

| Reaction Temperature | Reflux | Approximately 90-100 °C |

| Reaction Time | 2-6 hours | Monitor by TLC |

| Typical Yield | 60-75% | Based on analogous reactions. |

| Melting Point | Not available | Expected to be a crystalline solid. |

| Molecular Formula | C₈H₆Cl₂O₃ | Anhydrous: C₈H₄Cl₂O₂[5] |

| Molecular Weight | 221.04 g/mol | Anhydrous: 203.02 g/mol |

Experimental Protocols

Materials and Equipment:

-

3',4'-Dichloroacetophenone

-

Selenium Dioxide (Caution: Toxic)

-

1,4-Dioxane

-

Deionized Water

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard glassware for workup and purification

-

Thin-Layer Chromatography (TLC) apparatus

-

Rotary evaporator

Synthesis Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend selenium dioxide (1.0 eq) in a mixture of 1,4-dioxane and water.

-

Dissolution of Reagent: Heat the mixture to 50-60 °C with stirring until the selenium dioxide has completely dissolved.

-

Addition of Starting Material: Add 3',4'-dichloroacetophenone (1.0 eq) to the reaction mixture in one portion.

-

Reflux: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. The solution will typically turn from a reddish-brown to black as elemental selenium precipitates. Maintain the reflux for 2-6 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system) until the starting material is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the hot solution to remove the precipitated black selenium.

-

Wash the selenium precipitate with a small amount of hot dioxane to recover any adsorbed product.

-

Combine the filtrate and the washings.

-

-

Purification:

-

Remove the dioxane and water from the filtrate under reduced pressure using a rotary evaporator.

-

The crude 3,4-Dichlorophenylglyoxal can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hot water) to yield the hydrate as a crystalline solid.

-

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected):

-

Aromatic Protons: Signals in the range of 7.5-8.0 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Aldehydic Proton (Glyoxal): A singlet around 9.5-10.0 ppm (for the anhydrous form).

-

Hydrate Protons: The geminal diol protons of the hydrate form would likely appear as a singlet or two doublets in the range of 5.0-6.5 ppm, and the water of hydration may be observed as a broad singlet.

¹³C NMR (Expected):

-

Carbonyl Carbons: Two signals are expected in the downfield region, typically between 180-200 ppm, corresponding to the ketone and aldehyde carbons.

-

Aromatic Carbons: Signals in the aromatic region (120-140 ppm), with quaternary carbons attached to chlorine atoms showing distinct chemical shifts.

-

Hydrate Carbon: The carbon of the geminal diol in the hydrate form would be expected to appear in the range of 80-100 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3500-3200 (broad) | O-H stretch (from hydrate) |

| 3100-3000 | Aromatic C-H stretch |

| 1720-1680 | C=O stretch (ketone and aldehyde) |

| 1600-1450 | Aromatic C=C stretch |

| 850-750 | C-Cl stretch |

Mass Spectrometry

Mass spectrometry would likely be performed on the anhydrous form. The predicted mass spectrum for 3,4-Dichlorophenylglyoxal is as follows:

| Adduct | m/z |

| [M]⁺ | 201.95828 |

| [M+H]⁺ | 202.96611 |

| [M+Na]⁺ | 224.94805 |

Data predicted from PubChem.[5]

The fragmentation pattern would be expected to show losses of CO, CHO, and chlorine atoms, which would be characteristic of the 3,4-dichlorophenylglyoxal structure.

Logical Relationship of Characterization Techniques

The following diagram illustrates the logical flow of characterizing the synthesized product.

Caption: Characterization workflow for this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3',4'-Dichloroacetophenone | 2642-63-9 | FD21653 [biosynth.com]

- 4. 3′,4′-ジクロロアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. PubChemLite - this compound (C8H4Cl2O2) [pubchemlite.lcsb.uni.lu]

3,4-Dichlorophenylglyoxal hydrate molecular structure and CAS number.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dichlorophenylglyoxal hydrate, a reactive dicarbonyl compound with potential applications in organic synthesis and medicinal chemistry. While specific detailed experimental data for this compound is limited in publicly accessible literature, this document compiles available information and provides inferred protocols based on established chemical principles and data for analogous compounds.

Molecular Structure and Identification

This compound is the hydrated form of 2-(3,4-dichlorophenyl)-2-oxoacetaldehyde. The presence of the electron-withdrawing chloro groups on the phenyl ring enhances the electrophilicity of the dicarbonyl system, making it a versatile reagent in various chemical transformations.

Molecular Formula: C₈H₆Cl₂O₃

CAS Number: 859775-23-8

IUPAC Name: 2-(3,4-dichlorophenyl)-2,2-dihydroxyethan-1-one

The structure consists of a 3,4-dichlorinated phenyl ring attached to a glyoxal moiety, which exists in its hydrated, gem-diol form.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Weight | 221.04 g/mol | Calculated |

| Monoisotopic Mass | 219.974801 g/mol | PubChem |

| XlogP (predicted) | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Predicted Mass Spectrometry Data:

| Adduct | Predicted m/z |

| [M+H]⁺ | 220.9821 |

| [M+Na]⁺ | 242.9640 |

| [M-H]⁻ | 218.9673 |

Note: These values are predicted and should be confirmed by experimental analysis.

Synthesis Protocol (Inferred)

A definitive, published experimental protocol for the synthesis of this compound is not available. However, a common and effective method for the synthesis of aryl glyoxals is the oxidation of the corresponding acetophenone. The following is an inferred protocol based on the well-established selenium dioxide oxidation of substituted acetophenones.

Precursor: 3',4'-Dichloroacetophenone (CAS: 2642-63-9)

Reaction: Oxidation of 3',4'-Dichloroacetophenone followed by hydration.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3',4'-dichloroacetophenone (1 equivalent) in a mixture of dioxane and water (e.g., 10:1 v/v).

-

Addition of Oxidant: To the stirred suspension, add selenium dioxide (1.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction mixture will typically darken as elemental selenium precipitates.

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and filtered to remove the precipitated selenium. The filter cake should be washed with a small amount of dioxane.

-

Purification: The combined filtrate is concentrated under reduced pressure to remove the dioxane. The resulting crude 3,4-Dichlorophenylglyoxal can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene). The hydrate form is typically obtained by crystallization from aqueous media.

Applications in Organic Synthesis and Drug Discovery

Aryl glyoxals are valuable building blocks for the synthesis of a wide range of heterocyclic compounds, many of which are scaffolds for biologically active molecules. The 3,4-dichlorophenyl moiety is present in numerous compounds with reported antimicrobial and anti-inflammatory activities.

Synthesis of Heterocyclic Compounds

This compound can be used in condensation reactions with various nucleophiles to form heterocycles. A prominent example is the reaction with 1,2-diamines to form quinoxalines, a class of compounds with diverse pharmacological properties.

General Reaction with o-Phenylenediamine:

A solution of this compound (1 equivalent) in ethanol or acetic acid is treated with a substituted o-phenylenediamine (1 equivalent). The mixture is typically stirred at room temperature or gently heated to afford the corresponding 2-(3,4-dichlorophenyl)quinoxaline derivative.

Mandatory Visualizations

Inferred Synthetic Pathway

Caption: Inferred synthesis of this compound.

General Experimental Workflow for Heterocycle Synthesis

Caption: General workflow for heterocycle synthesis.

Safety and Handling

As with all chlorinated aromatic compounds and reactive carbonyls, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a potentially valuable reagent for the synthesis of novel heterocyclic compounds, particularly for applications in drug discovery. While detailed experimental data is currently scarce, this guide provides a foundational understanding of its properties and synthetic utility based on established chemical principles. Further research into the synthesis, characterization, and reaction scope of this compound is warranted to fully explore its potential in medicinal and materials chemistry.

Spectroscopic Data for 3,4-Dichlorophenylglyoxal Hydrate: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available spectroscopic data for the compound 3,4-Dichlorophenylglyoxal hydrate. Following a comprehensive search of publicly available scientific databases and literature, it has been determined that experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound are not readily accessible.

While predicted mass spectrometry data is available, the lack of published experimental spectra prevents the compilation of a detailed technical guide as requested. This document will instead outline the expected spectroscopic characteristics based on the chemical structure of this compound and provide general experimental protocols that would be suitable for its analysis.

Predicted Mass Spectrometry Data

Computational predictions suggest the following mass-to-charge ratios (m/z) for various adducts of this compound in mass spectrometry analysis.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 202.96611 |

| [M+Na]⁺ | 224.94805 |

| [M-H]⁻ | 200.95155 |

| [M+NH₄]⁺ | 219.99265 |

| [M+K]⁺ | 240.92199 |

| [M+H-H₂O]⁺ | 184.95609 |

| [M+HCOO]⁻ | 246.95703 |

| [M]⁺ | 201.95828 |

| [M]⁻ | 201.95938 |

General Experimental Protocols

The following are generalized experimental protocols that would be appropriate for acquiring the spectroscopic data for this compound, should a sample become available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound and the presence of exchangeable protons (such as those in the hydrate).

-

Instrument: A standard NMR spectrometer with a frequency of 300 MHz or higher.

-

Parameters: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Analysis: The resulting spectrum would be expected to show signals corresponding to the aromatic protons on the dichlorophenyl ring and the proton of the glyoxal hydrate moiety. The chemical shifts, integration, and coupling patterns would be analyzed to confirm the structure.

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically required.

-

Instrument: An NMR spectrometer equipped for carbon detection.

-

Parameters: A standard proton-decoupled ¹³C NMR spectrum would be acquired. A sufficient number of scans and a suitable relaxation delay are crucial due to the lower natural abundance of ¹³C and longer relaxation times.

-

Analysis: The spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons and the carbons of the aromatic ring.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, if the compound is soluble in a suitable solvent (e.g., chloroform, acetonitrile), a solution-state spectrum can be obtained. For neat samples, Attenuated Total Reflectance (ATR) is a common technique.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Analysis: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydrate, the C=O stretch of the carbonyl group, C-H stretches of the aromatic ring, and C-Cl stretches.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrument: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Parameters: The sample is introduced into the ion source. The mass spectrometer is operated in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively, as well as other potential adducts.

-

Analysis: The resulting mass spectrum will show the mass-to-charge ratio of the parent ion and any fragment ions, which can be used to confirm the molecular weight and aspects of the compound's structure.

Experimental Workflow

The logical flow for the spectroscopic analysis of this compound is outlined in the diagram below.

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to Determining the Solubility and Stability of 3,4-Dichlorophenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 3,4-Dichlorophenylglyoxal hydrate. In the absence of extensive published data for this specific compound, this document outlines detailed experimental protocols and theoretical considerations to enable researchers to generate reliable data. The methodologies described are grounded in established principles of physical chemistry and pharmaceutical analysis.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation development, and purification processes. The "like dissolves like" principle is a fundamental concept, suggesting that polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents. The solubility of this compound should be determined in a range of solvents relevant to its intended use, including aqueous buffers and common organic solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1]

Objective: To determine the equilibrium concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetonitrile, acetone, dichloromethane, hexane)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for quantification.

Procedure:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is necessary to ensure that a saturated solution is formed.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined by taking measurements at different time points until the concentration plateaus.[2]

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-MS).

-

Calculate the solubility in mg/mL or mol/L.

Data Presentation: Solubility of this compound

The following table should be used to record the experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water | 25 | HPLC-UV | ||

| Phosphate Buffer (pH 7.4) | 37 | HPLC-UV | ||

| Methanol | 25 | GC-MS | ||

| Ethanol | 25 | GC-MS | ||

| Acetonitrile | 25 | HPLC-UV | ||

| Acetone | 25 | GC-MS | ||

| Dichloromethane | 25 | GC-MS | ||

| Hexane | 25 | GC-MS |

Experimental Workflow for Solubility Determination

Stability Profile of this compound

Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3] Forced degradation studies, also known as stress testing, are conducted to identify potential degradation products and establish degradation pathways.[4][5] This information is crucial for the development of stability-indicating analytical methods.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Suitable organic solvents (e.g., methanol, acetonitrile)

-

pH meter

-

Thermostatic ovens

-

Photostability chamber

-

Analytical instrumentation (e.g., HPLC with a photodiode array detector, LC-MS/MS, GC-MS)

Procedure: A solution of this compound is prepared in a suitable solvent and subjected to the following stress conditions:

-

Acidic Hydrolysis:

-

Mix the sample solution with an equal volume of HCl solution.

-

Store at an elevated temperature (e.g., 60 °C) for a specified period (e.g., up to 72 hours).

-

Withdraw samples at various time points, neutralize, and analyze.

-

-

Basic Hydrolysis:

-

Mix the sample solution with an equal volume of NaOH solution.

-

Store at room temperature or a slightly elevated temperature for a specified period.

-

Withdraw samples at various time points, neutralize, and analyze.

-

-

Oxidative Degradation:

-

Mix the sample solution with H₂O₂ solution.

-

Store at room temperature for a specified period.

-

Withdraw samples at various time points and analyze.

-

-

Thermal Degradation (Solid State and Solution):

-

Expose the solid compound and a solution of the compound to high temperatures (e.g., 60-80 °C) in a thermostatic oven.

-

Analyze samples at different time points.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

A control sample should be protected from light.

-

Analyze the exposed and control samples.

-

Analysis: For each condition, the samples should be analyzed by a stability-indicating method, typically HPLC with a photodiode array (PDA) detector or mass spectrometry (MS) detector. The goals of the analysis are to:

-

Quantify the remaining amount of this compound.

-

Detect and quantify any degradation products.

-

Perform a mass balance to account for all components.

-

Characterize the structure of significant degradation products using techniques like LC-MS/MS or GC-MS.

Data Presentation: Stability of this compound

The results of the forced degradation studies should be documented in a table similar to the one below.

| Stress Condition | Duration | Temperature | % Assay of this compound | Number of Degradants | % Area of Major Degradant |

| 0.1 M HCl | 24 h | 60 °C | |||

| 0.1 M NaOH | 8 h | 25 °C | |||

| 3% H₂O₂ | 24 h | 25 °C | |||

| Thermal (Solid) | 48 h | 80 °C | |||

| Thermal (Solution) | 48 h | 80 °C | |||

| Photolytic | 1.2 million lux hours | 25 °C |

Experimental Workflow for Stability Testing

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The presence of chlorine atoms on the phenyl ring and the reactive glyoxal moiety suggests susceptibility to nucleophilic attack, hydrolysis, and oxidation. For instance, studies on the degradation of other chlorinated aromatic compounds like DDT have shown that dechlorination and oxidation are common degradation routes.[6][7][8][9]

Potential degradation reactions for this compound could include:

-

Hydrolysis of the hydrate to the anhydrous glyoxal.

-

Oxidation of the aldehyde group to a carboxylic acid, forming 3,4-dichlorophenylglyoxylic acid.

-

Cannizzaro-type reactions under strong basic conditions.

-

Nucleophilic aromatic substitution of the chlorine atoms, although this typically requires harsh conditions.

-

Photodegradation leading to dechlorination or rearrangement.

The identification of degradation products through forced degradation studies will be crucial in confirming these or identifying other relevant pathways.

Conclusion

This technical guide provides a robust framework for researchers to systematically evaluate the solubility and stability of this compound. By following the detailed experimental protocols for solubility determination and forced degradation studies, scientists and drug development professionals can generate the critical data necessary for informed decision-making in formulation development, process optimization, and regulatory submissions. The provided workflows and data tables offer a structured approach to conducting and documenting these essential studies.

References

- 1. researchgate.net [researchgate.net]

- 2. who.int [who.int]

- 3. Stability testing protocols | PPTX [slideshare.net]

- 4. acdlabs.com [acdlabs.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Degradation of 1,1,1-trichloro-2,2-bis (4-chlorophenyl) ethane (DDT) by brown-rot fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. DDT Degradation Pathway (anaerobic) [eawag-bbd.ethz.ch]

The α-Dicarbonyl Group in 3,4-Dichlorophenylglyoxal Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the α-dicarbonyl group in 3,4-Dichlorophenylglyoxal hydrate. This compound is of significant interest in medicinal chemistry and drug development due to the versatile reactivity of its vicinal carbonyl moieties. This document details the synthesis of this compound, outlines the reactivity of its α-dicarbonyl group with a focus on nucleophilic addition and condensation reactions, and discusses its potential for interaction with biological macromolecules. Experimental protocols, quantitative data from analogous systems, and visualizations of key chemical processes are provided to support further research and application of this compound.

Introduction

α-Dicarbonyl compounds, such as phenylglyoxal and its derivatives, are a class of highly reactive molecules characterized by two adjacent carbonyl groups. This arrangement confers a unique chemical reactivity that makes them valuable intermediates in organic synthesis and potent probes in chemical biology. The electron-withdrawing nature of the two carbonyl groups renders the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack. Furthermore, the α-dicarbonyl moiety can participate in a variety of condensation and cyclization reactions, forming the basis for the synthesis of diverse heterocyclic scaffolds.

This compound incorporates this reactive α-dicarbonyl functionality attached to a 3,4-dichlorophenyl ring. The presence of the dichloro-substituents on the aromatic ring is expected to modulate the reactivity of the dicarbonyl group through inductive effects, enhancing its electrophilicity. In its hydrated form, one of the carbonyl groups exists as a geminal diol, which is in equilibrium with the anhydrous dicarbonyl form. This equilibrium is a key aspect of its chemistry and influences its reactivity profile.

This guide will explore the synthesis, chemical properties, and reactivity of the α-dicarbonyl group in this compound, providing a foundational resource for its application in research and development.

Synthesis of this compound

The primary and most established method for the synthesis of aryl glyoxals is the Riley oxidation of the corresponding acetophenone using selenium dioxide (SeO₂). This method is highly effective for the conversion of an α-methyl group of a ketone to a 1,2-dicarbonyl compound.

Synthesis Pathway

The synthesis of this compound is a two-step process starting from 1,2-dichlorobenzene:

-

Friedel-Crafts Acylation: 1,2-Dichlorobenzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce 3,4-dichloroacetophenone.

-

Selenium Dioxide Oxidation: The resulting 3,4-dichloroacetophenone is then oxidized with selenium dioxide in a suitable solvent system, typically aqueous dioxane, to yield 3,4-Dichlorophenylglyoxal, which is then hydrated to the final product.

Experimental Protocol: Selenium Dioxide Oxidation of 3,4-Dichloroacetophenone

This protocol is adapted from the well-established procedure for the synthesis of analogous aryl glyoxals.

Materials:

-

3,4-Dichloroacetophenone

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Filtration apparatus

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add selenium dioxide (1.0 equivalent). To this, add a mixture of 1,4-dioxane and water (e.g., in a 9:1 v/v ratio). Stir the mixture to dissolve the selenium dioxide.

-

Addition of Starting Material: Add 3,4-dichloroacetophenone (1.0 - 1.2 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. The reaction mixture will typically turn reddish-brown and then black as elemental selenium precipitates. Maintain reflux for 4-8 hours, or until the reaction is complete (monitoring by TLC is recommended).

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully decant or filter the hot solution to separate the precipitated black selenium. Wash the selenium precipitate with a small amount of hot dioxane to recover any adsorbed product. Combine the filtrate and the washings.

-

Purification: Remove the dioxane and water from the filtrate under reduced pressure using a rotary evaporator. The resulting crude 3,4-Dichlorophenylglyoxal can be purified by recrystallization. To obtain the hydrate, dissolve the purified glyoxal in a minimal amount of hot water or a mixture of ethanol and water. Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization. Filter the crystals and dry them under vacuum.

Safety Precautions: Selenium compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Reactivity of the α-Dicarbonyl Group

The reactivity of the α-dicarbonyl group in this compound is dominated by the electrophilicity of the two adjacent carbonyl carbons. This reactivity is further enhanced by the electron-withdrawing 3,4-dichlorophenyl group.

Keto-Enol Tautomerism and Hydration

In aqueous solution, 3,4-Dichlorophenylglyoxal exists in equilibrium between its anhydrous dicarbonyl form, its enol tautomer, and its hydrated form (a geminal diol). The hydrated form is often the most stable and is the commercially available form of many glyoxals.

The reactivity of the molecule is largely dictated by the position of this equilibrium, as the anhydrous keto form is the most reactive species towards nucleophiles.

Reactions with Nucleophiles

The primary mode of reactivity for the α-dicarbonyl group is nucleophilic addition to one or both of the carbonyl carbons. A wide range of nucleophiles can react, including amines, thiols, and carbanions.

3.2.1. Reaction with Amino Acids

| Amino Acid Residue | Reactivity with Phenylglyoxal Analogs |

| Arginine | High reactivity, forms a stable cyclic adduct with the guanidinium group.[1][2] |

| Lysine | Moderate reactivity, forms a Schiff base with the ε-amino group.[1] |

| Cysteine | Moderate reactivity, forms a hemithioacetal with the thiol group.[2] |

| Histidine | Lower reactivity, can react via the imidazole ring.[1] |

| N-terminal amine | Can react to form a Schiff base.[4] |

Table 1: Reactivity of Phenylglyoxal Analogs with Amino Acid Residues.

3.2.2. Condensation Reactions

The α-dicarbonyl moiety is a versatile precursor for the synthesis of various heterocyclic compounds through condensation reactions with binucleophiles. For example, reaction with o-phenylenediamines yields quinoxalines, and reaction with hydrazines can lead to the formation of pyridazinones.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on the functional groups present.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for the carbonyl groups and the aromatic ring.

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| C=O (Ketone) | 1685-1690 | Conjugation with the aromatic ring lowers the frequency.[5][6] |

| C=O (Aldehyde) | 1705 | Conjugation with the aromatic ring lowers the frequency.[5][6] |

| C-H (Aldehyde) | 2700-2760 and 2800-2860 | Two characteristic weak to medium bands.[5][7] |

| C=C (Aromatic) | ~1600, ~1475 | |

| C-Cl | 1000-1100 | |

| O-H (Hydrate) | 3200-3500 | Broad absorption due to hydrogen bonding. |

Table 2: Predicted IR Absorption Frequencies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: Deshielded protons on the dichlorophenyl ring, expected in the range of δ 7.5-8.0 ppm, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Aldehydic Proton (anhydrous form): A highly deshielded singlet around δ 9-10 ppm.

-

Methine Proton (hydrated form): A proton on the carbon bearing the gem-diol, expected around δ 5.5-6.5 ppm.

-

Hydroxyl Protons (hydrated form): Broad signals that may exchange with D₂O.

¹³C NMR:

-

Carbonyl Carbons: Highly deshielded carbons in the range of δ 190-215 ppm.[8]

-

Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm), with carbons attached to chlorine atoms showing characteristic shifts.

-

Gem-diol Carbon (hydrated form): A signal around δ 90-100 ppm.

Mass Spectrometry (MS)

The mass spectrum will be characterized by the molecular ion peak and fragmentation patterns consistent with the structure. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.[9][10]

Potential Applications in Drug Development and Research

The high reactivity and specificity of the α-dicarbonyl group in this compound make it a valuable tool in several areas of research and drug development:

-

Chemical Probes: For the identification and study of arginine-rich proteins and enzymes. The covalent modification of arginine residues can be used to investigate their role in protein function, ligand binding, and catalysis.[4]

-

Synthesis of Heterocyclic Compounds: As a versatile building block for the synthesis of novel heterocyclic scaffolds with potential biological activity.

-

Development of Covalent Inhibitors: The ability to form stable covalent adducts with nucleophilic residues on proteins makes this class of compounds interesting for the development of covalent inhibitors.

Conclusion

This compound possesses a highly reactive α-dicarbonyl group that is a focal point of its chemistry. Its synthesis via the Riley oxidation of 3,4-dichloroacetophenone provides a reliable route to this valuable compound. The electrophilic nature of the dicarbonyl carbons drives its reactivity towards nucleophiles, with a notable specificity for arginine residues. This reactivity, coupled with its utility as a precursor for heterocyclic synthesis, positions this compound as a compound of significant interest for researchers, scientists, and drug development professionals. This guide provides the foundational knowledge required to harness the chemical potential of this versatile molecule.

References

- 1. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

Potential Biological Activities of 3,4-Dichlorophenylglyoxal Hydrate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3,4-Dichlorophenylglyoxal hydrate represent a compelling class of compounds with significant, yet largely unexplored, potential in medicinal chemistry. This technical guide synthesizes the current understanding of the biological activities associated with the core chemical moieties of this class: the 3,4-dichlorophenyl group and the α-oxoaldehyde (glyoxal) function. By examining the established bioactivities of related compounds, this document provides a predictive framework for the potential therapeutic applications of this compound derivatives, focusing on their prospective antimicrobial, enzyme inhibitory, and cytotoxic properties. Detailed experimental protocols and conceptual workflows are provided to guide future research and development in this promising area.

Introduction

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual driver of chemical and pharmaceutical research. The 3,4-dichlorophenyl moiety is a well-established pharmacophore found in a variety of bioactive molecules, contributing to their potency and metabolic stability. Similarly, α-oxoaldehydes, such as glyoxal and its derivatives, are known for their high reactivity and diverse biological effects, including antimicrobial and anticancer activities. The conjugation of these two entities in the form of this compound and its subsequent derivatives presents a strategic approach to developing new drug candidates with potentially unique mechanisms of action. This guide aims to provide a comprehensive overview of the anticipated biological activities of these novel compounds, drawing parallels from existing literature on analogous structures.

Predicted Biological Activities

Based on the known biological effects of 3,4-dichlorophenyl-containing compounds and α-oxoaldehydes, derivatives of this compound are predicted to exhibit a range of biological activities.

Antimicrobial and Antibiofilm Activity

Glyoxal and its derivatives have demonstrated notable antimicrobial and antibiofilm properties. Studies have shown that glyoxal can act as a bacteriostatic agent by inhibiting cell replication and can disrupt the integrity of bacterial cell envelopes[1][2][3]. The incorporation of the lipophilic 3,4-dichlorophenyl group is anticipated to enhance the ability of these derivatives to penetrate bacterial cell membranes, potentially leading to increased antimicrobial potency.

Table 1: Reported Antimicrobial Activities of Related Compounds

| Compound/Derivative Class | Target Organism(s) | Activity Metric | Reported Value(s) | Reference(s) |

| Glyoxal (GO) | Bacillus cereus, Pseudomonas fluorescens | - | Bacteriostatic, cell replication inhibitor | [1][3] |

| Glycolic Acid (GA) | Bacillus cereus, Pseudomonas fluorescens | - | Membrane-active, oxidant | [1][3] |

| Glyoxal-derived nitrones | Staphylococcus aureus, Escherichia coli, Aspergillus niger, Aspergillus flavus | - | Significant antimicrobial activity | [4] |

| Glyoxal-crosslinked chitosan | Bacteria and Fungi | - | Enhanced inhibition | [5] |

Enzyme Inhibition

Phenylglyoxal is a well-documented inhibitor of various enzymes, primarily through its specific interaction with essential arginine residues[6][7]. This reactivity suggests that this compound derivatives could act as potent enzyme inhibitors. A key target is the glyoxalase system, particularly glyoxalase I, which is crucial for the detoxification of cytotoxic α-oxoaldehydes. Inhibition of this enzyme can lead to an accumulation of these toxic byproducts, inducing apoptosis, and represents a promising strategy for cancer therapy[8][9].

Table 2: Reported Enzyme Inhibition Data for Related Compounds

| Compound/Derivative Class | Target Enzyme | Inhibition Metric | Reported Value(s) | Reference(s) |

| Phenylglyoxal | Adenylate Cyclase | Inactivation | Concentration-dependent | [6] |

| S-(N-hydroxy-N-methylcarbamoyl)glutathione | Glyoxalase I | Ki | 68 µM | [9] |

| Methylglyoxal | Human muscle-specific enolase | Inhibition | Concentration-dependent | [10] |

| Phenylglyoxal derivatives | Aldolase | Irreversible inhibition | - | [7] |

Cytotoxicity and Anticancer Potential

The inherent reactivity of α-oxoaldehydes with cellular macromolecules, including proteins and DNA, can lead to cytotoxicity[11]. This property, when targeted towards cancer cells, can be harnessed for therapeutic benefit. The accumulation of α-oxoaldehydes is known to induce the formation of advanced glycation endproducts (AGEs), which are implicated in cellular damage and apoptosis[8][12]. Phenylglyoxal itself has been shown to be mutagenic and cytotoxic to cancer cells[13]. The 3,4-dimethoxyphenylglyoxal hydrate has been utilized as a building block for synthesizing anticancer agents[14]. It is therefore plausible that derivatives of this compound will exhibit significant cytotoxic effects against various cancer cell lines.

Table 3: Reported Cytotoxicity Data for Related Compounds

| Compound/Derivative Class | Cell Line(s) | Activity Metric | Reported Value(s) | Reference(s) |

| Phenylglyoxal (PG) | - | Mutagenicity | 659 mutations/106 surviving cells at 31.5 µM | [13] |

| Phenylacetamide derivatives | MDA-MB-468, PC12, MCF7 | IC50 | 0.6 - >10 µM | [15] |

| 3,4-Dimethoxyphenylthiazole derivatives | Various cancer cell lines | - | Significant cytotoxic activity | [14] |

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of Derivatives

Derivatives of this compound can be synthesized through various chemical reactions targeting the reactive aldehyde group. A common approach is the condensation with amino-containing compounds to form Schiff bases or heterocyclic structures.

Example: Synthesis of a 1,3,4-Thiadiazole Derivative

-

Preparation of Thiosemicarbazone: To a solution of this compound (1 mmol) in ethanol, add a solution of a substituted thiosemicarbazide (1 mmol) in ethanol. Add a few drops of glacial acetic acid as a catalyst. Reflux the mixture for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Cyclization: After completion of the reaction, cool the mixture to room temperature. The precipitated product, the thiosemicarbazone, is filtered, washed with cold ethanol, and dried.

-

Oxidative Cyclization: The thiosemicarbazone (1 mmol) is then dissolved in a suitable solvent like ethanol or acetic acid. An oxidizing agent, such as ferric chloride or iodine, is added, and the mixture is refluxed for 4-6 hours to effect cyclization to the 1,3,4-thiadiazole derivative.

-

Purification: The resulting solid is filtered, washed, and recrystallized from an appropriate solvent to yield the pure product.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay (Generic Spectrophotometric Method)

-

Assay Components: Prepare solutions of the target enzyme, its substrate, the test compound (at various concentrations), and a suitable buffer.

-

Pre-incubation: The enzyme is pre-incubated with the test compound for a specific period to allow for inhibitor binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Measurement: The change in absorbance over time, due to the formation of the product, is monitored using a spectrophotometer at a specific wavelength.

-

Data Analysis: The initial reaction rates are calculated. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Visualizations

Conceptual Workflow for Synthesis and Evaluation

Caption: A conceptual workflow for the synthesis, characterization, and biological evaluation of novel this compound derivatives.

Potential Mechanism of Action of α-Oxoaldehydes

Caption: A diagram illustrating the potential cellular targets and downstream biological effects of α-oxoaldehyde derivatives.

Conclusion

While direct experimental data on this compound derivatives is currently limited, a comprehensive analysis of related compounds provides a strong rationale for their investigation as potential therapeutic agents. The combination of the 3,4-dichlorophenyl moiety and the reactive α-oxoaldehyde function suggests a high probability of significant antimicrobial, enzyme inhibitory, and cytotoxic activities. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate and accelerate the exploration of this promising class of compounds. Further research is warranted to synthesize and evaluate a library of these derivatives to fully elucidate their structure-activity relationships and therapeutic potential.

References

- 1. CO Meeting Organizer biofilms9 [meetingorganizer.copernicus.org]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial activity of glycolic acid and glyoxal against Bacillus cereus and Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial evaluation of some new nitrone compounds derived from glyoxal [ipindexing.com]

- 5. Synthesis and characterization of glyoxal-crosslinked chitosan with N-amino anthracene succinimide polymers for antimicrobial applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inactivation of adenylate cyclase by phenylglyoxal and other dicarbonyls. Evidence for existence of essential arginyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Glutathione-dependent detoxification of alpha-oxoaldehydes by the glyoxalase system: involvement in disease mechanisms and antiproliferative activity of glyoxalase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of glyoxalase I by the enediol mimic S-(N-hydroxy-N-methylcarbamoyl)glutathione. The possible basis of a tumor-selective anticancer strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of human muscle-specific enolase by methylglyoxal and irreversible formation of advanced glycation end products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Accumulation of alpha-oxoaldehydes during oxidative stress: a role in cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endogenous alpha-oxoaldehydes and formation of protein and nucleotide advanced glycation endproducts in tissue damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Thermogravimetric Analysis of 3,4-Dichlorophenylglyoxal Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 3,4-Dichlorophenylglyoxal hydrate. This document outlines a detailed experimental protocol for characterizing the thermal stability and decomposition of this compound, presents a structured format for data reporting, and includes a visual representation of the experimental workflow. While specific experimental data for this compound is not publicly available, this guide is based on established principles of thermal analysis for hydrated organic compounds and serves as a robust framework for researchers undertaking such studies.

Introduction

This compound is an aromatic alpha-keto aldehyde that, like many glyoxal derivatives, exists in a hydrated form. The presence of water molecules within the crystal lattice significantly influences its physical and chemical properties, including its thermal stability. Thermogravimetric analysis is a critical technique for investigating the thermal behavior of such compounds. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is instrumental in determining the temperature at which the hydrate water is lost, the onset of thermal decomposition of the anhydrous compound, and the overall thermal stability profile. Such information is vital in the pre-formulation and development stages of pharmaceuticals, ensuring the stability and quality of active pharmaceutical ingredients (APIs) and formulated products.[1]

Experimental Protocol: Thermogravimetric Analysis

A generalized experimental protocol for the thermogravimetric analysis of this compound is detailed below. This protocol is based on standard methodologies for the TGA of organic hydrates.[2]

Objective: To determine the thermal decomposition profile of this compound, including the temperature of dehydration and subsequent decomposition.

Apparatus: A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Materials:

-

This compound sample

-

High-purity nitrogen gas (or other inert gas) for purging

-

Aluminum or platinum sample pans

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA instrument.

-

Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any gaseous products.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample from 25 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min. This heating rate is a common starting point for initial thermal analysis.

-

-

Data Collection: Continuously record the sample mass as a function of temperature. The instrument software will generate a thermogram (TG curve) and its derivative (DTG curve).

Data Presentation

The quantitative data obtained from the TGA of this compound should be summarized in a clear and structured table to facilitate comparison and interpretation. The following table provides a template for presenting the key thermal events.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) (from DTG) | Mass Loss (%) | Proposed Process |

| Step 1 | Tonset,1 | Tpeak,1 | Δm1 | Dehydration (Loss of water molecule) |

| Step 2 | Tonset,2 | Tpeak,2 | Δm2 | Decomposition of anhydrous compound |

| ... | ... | ... | ... | ... |

| Final Residue | - | - | mfinal | Incombustible residue (if any) |

Note: The actual number of decomposition steps will depend on the thermal behavior of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for conducting the thermogravimetric analysis of this compound.

Caption: Workflow for Thermogravimetric Analysis.

Interpretation of Results

The thermogram of this compound is expected to show distinct mass loss steps. The initial mass loss at a lower temperature range would correspond to the removal of the water of hydration. The theoretical mass loss for the dehydration of a monohydrate can be calculated based on its molecular formula. Subsequent mass losses at higher temperatures would indicate the thermal decomposition of the anhydrous 3,4-Dichlorophenylglyoxal molecule. The derivative thermogravimetric (DTG) curve, which plots the rate of mass loss against temperature, is particularly useful for identifying the temperatures at which the rate of mass loss is at its maximum for each decomposition step.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of this compound. By following a systematic experimental protocol and employing a structured approach to data presentation, researchers can obtain valuable insights into the compound's dehydration and decomposition behavior. This information is crucial for ensuring the stability and quality of pharmaceutical products containing this and similar active pharmaceutical ingredients. The workflow and data structure provided in this guide offer a standardized framework for conducting and reporting such thermal analyses.

References

The Chemistry and Application of Substituted Phenylglyoxals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylglyoxals, a class of α-ketoaldehydes, have carved a significant niche in the landscape of chemical biology and medicinal chemistry. First synthesized in the late 19th century, their unique reactivity has been harnessed for a multitude of applications, evolving from simple organic reactions to sophisticated tools for probing protein structure and function. This technical guide provides an in-depth exploration of the discovery, historical context, synthesis, and modern applications of these versatile compounds. We present detailed experimental protocols for their synthesis and use as chemical probes, summarize key quantitative data in structured tables, and provide visual representations of important chemical transformations and biological workflows.

Discovery and Historical Context

The parent compound, phenylglyoxal, was first prepared in 1887 by H. von Pechmann through the thermal decomposition of the sulfite derivative of isonitrosoacetophenone.[1] Early research focused on its fundamental chemical properties as a dicarbonyl compound. However, the true potential of phenylglyoxal and its substituted derivatives began to emerge in the mid-20th century with the advancement of protein chemistry.

A pivotal moment in the history of phenylglyoxals was the discovery of their ability to selectively modify arginine residues in proteins under mild conditions.[2][3] This specificity made them invaluable reagents for identifying essential arginine residues in enzymes and for studying protein-ligand interactions. This application has since become a cornerstone of their use in biochemical research.

In recent years, the focus has expanded to the development of substituted phenylglyoxals as sophisticated chemical probes. For instance, the introduction of reporter groups like fluorophores or biotin has enabled the visualization and enrichment of modified proteins.[4] A particularly significant advancement is the use of phenylglyoxal derivatives to selectively label citrulline residues, a post-translational modification implicated in various diseases, including autoimmune disorders and cancer. While not major players as standalone therapeutics, phenylglyoxal derivatives have been investigated as enzyme inhibitors and have contributed to the development of new therapeutic strategies.[4][5] Their utility extends to various research areas, including as antimicrobial agents and in the development of biomaterials.[4]

Synthesis of Substituted Phenylglyoxals

The most common and versatile method for synthesizing phenylglyoxal and its substituted analogs is the oxidation of the corresponding acetophenone. Several oxidizing agents can be employed, with selenium dioxide being the most traditional and widely cited.

General Synthesis Pathway

The general route to substituted phenylglyoxals involves the oxidation of a substituted acetophenone. The choice of substituent on the aromatic ring allows for the tuning of the phenylglyoxal's properties, such as its reactivity and spectral characteristics.

References

- 1. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The reactions of phenylglyoxal and related reagents with amino acids [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dichlorophenylglyoxal Hydrate: Safety, Handling, and Disposal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional consultation. Always refer to the official SDS and follow all institutional and regulatory safety guidelines when handling chemical substances.

Introduction

3,4-Dichlorophenylglyoxal hydrate is an alpha-ketoaldehyde derivative of interest in organic synthesis and potentially in drug discovery. Its bifunctional nature, possessing both a ketone and a hydrated aldehyde, makes it a versatile building block for the synthesis of various heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of the safety, handling, and disposal of this compound, along with proposed experimental protocols for its synthesis and analysis, to support researchers in its safe and effective utilization.

Safety and Hazard Information

The safe handling of this compound is paramount. The following information is a summary of the hazards identified in safety data sheets.

2.1. GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[1] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1] |

| Specific target organ toxicity — Single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation.[1] |

| Hazardous to the aquatic environment, short-term (Acute) | 1 | H400: Very toxic to aquatic life.[1] |

| Hazardous to the aquatic environment, long-term (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects. |

2.2. Precautionary Statements

A series of precautionary measures are necessary to minimize risk when working with this compound.

| Type | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2] |

| Prevention | P264 | Wash skin thoroughly after handling.[1][2] |

| Prevention | P270 | Do not eat, drink or smoke when using this product.[1][2] |

| Prevention | P273 | Avoid release to the environment.[1] |

| Prevention | P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][3] |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |

| Response | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1][2] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

2.3. Toxicological Information

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] However, exposure to large amounts may cause nausea, vomiting, weakness, dizziness, headache, and sweating.[1] Laboratory experiments with related compounds have shown teratogenic effects.[1] It is not classified as a known or anticipated carcinogen by NTP or OSHA.[1]

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.

3.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure that eyewash stations and safety showers are close to the workstation location.[4]

-

Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood.[4] If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

3.2. General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1][2][3]

-

Wash hands and any exposed skin thoroughly after handling.[1][2][3]

-

Contaminated work clothing should not be allowed out of the workplace.[1]

3.3. Storage Conditions

Disposal Considerations

All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

-

Product: Dispose of contents/container to an approved waste disposal plant.[1][4]

-

Contaminated Packaging: Dispose of as unused product.

Avoid release to the environment, as the material is very toxic to aquatic life.[1]

Experimental Protocols

The following experimental protocols are provided as a guide for researchers. These are based on established methods for analogous compounds and should be adapted and optimized for specific laboratory conditions.

5.1. Synthesis of this compound

The synthesis of this compound can be achieved via the selenium dioxide oxidation of 3,4-dichloroacetophenone. This method is a well-established procedure for the synthesis of α-ketoaldehydes.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

3,4-Dichloroacetophenone

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add selenium dioxide (1.1 equivalents). To this, add a mixture of 1,4-dioxane and water (e.g., 10:1 v/v). Stir the mixture to dissolve the selenium dioxide.

-

Addition of Starting Material: Add 3,4-dichloroacetophenone (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature. The precipitated elemental selenium can be removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure to remove the dioxane and water. The crude 3,4-Dichlorophenylglyoxal can be further purified by vacuum distillation or recrystallization. To obtain the hydrate, dissolve the crude product in hot water, allow it to cool slowly, and collect the crystalline product by filtration.

5.2. Analytical Methods

5.2.1. High-Performance Liquid Chromatography (HPLC)

For the analysis of this compound, derivatization is often employed to enhance detection.

Caption: HPLC Analysis Workflow.

Protocol:

-

Derivatization: React the sample containing this compound with a derivatizing agent such as o-phenylenediamine (OPD) to form a stable and highly fluorescent quinoxaline derivative.

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detector (wavelength to be determined based on the derivative's absorbance maximum) or a fluorescence detector.

-

Quantification: Use a standard curve prepared from known concentrations of the derivatized standard.

-

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the specific biological activities, mechanism of action, or signaling pathways associated with this compound.

Alpha-ketoaldehydes, as a class of compounds, are known to be reactive electrophiles that can interact with biological nucleophiles such as the side chains of amino acids (e.g., arginine, lysine, and cysteine) in proteins. This reactivity is the basis for their potential biological effects, including enzyme inhibition. For example, phenylglyoxal is a known reagent for the chemical modification of arginine residues in proteins.

Given the interest in this compound for drug development, further research is warranted to elucidate its biological effects. Initial studies could involve screening for cytotoxicity against various cancer cell lines and assessing its inhibitory activity against a panel of enzymes, particularly those with nucleophilic residues in their active sites.

Due to the absence of data on its biological mechanism, a signaling pathway diagram cannot be provided at this time.

Conclusion

This compound is a chemical intermediate with potential applications in synthetic and medicinal chemistry. Its handling requires strict adherence to safety protocols due to its hazardous nature. While specific experimental and biological data for this compound are limited, this guide provides a foundational understanding of its safety, handling, and disposal, along with adaptable protocols for its synthesis and analysis based on established methodologies for similar compounds. Further research is necessary to fully characterize its properties and explore its potential in drug development and other scientific disciplines.

References